2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Catalog No.
S843459
CAS No.
858279-01-3
M.F
C9H9Cl2N
M. Wt
202.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-5,6,7,8-tetrahydroquinoline

CAS Number

858279-01-3

Product Name

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

InChI

InChI=1S/C9H9Cl2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5H,1-4H2

InChI Key

VGKOBWWSTKFWJJ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C(=CC(=N2)Cl)Cl

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DDQ as a versatile and easily recyclable oxidant

Synthesis of Halogenated Heterocycles

    Application Summary: This research focused on the synthesis of halogenated heterocycles, which are a class of compounds that include “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”.

    Methods of Application: The specific methods of synthesis can vary widely depending on the specific compound being synthesized.

Development of Antagonists for NDMA in Glycine Receptors

    Application Summary: This research involved the development of 1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes, which are similar to “2,4-Dichloro-5,6,7,8-tetrahydroquinazoline”.

    Methods of Application: The compounds were synthesized and their structures were characterized using various techniques.

2,4-Dichloro-5,6,7,8-tetrahydroquinoline has the molecular formula C9H9Cl2N and a molecular weight of approximately 202.08 g/mol. It appears as a colorless to light yellow liquid at room temperature and has a boiling point that is not well-documented in available literature . The compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the tetrahydroquinoline structure, which contributes to its unique chemical behavior.

Due to the limited research available, the mechanism of action of 2,4-DCl-THQ remains unknown. There is no current information on its potential biological activity or interaction with other molecules [].

  • Electrophilic Aromatic Substitution: The nitrogen atom in the quinoline ring allows for electrophilic substitutions such as nitration and halogenation .
  • Reduction: It can be reduced to form saturated derivatives using reducing agents like sodium borohydride .
  • Alkylation: The nitrogen atom can react with alkyl halides to form quaternary ammonium salts.
  • Oxidation: The tetrahydroquinoline structure can be oxidized back to quinoline using agents like potassium permanganate .
  • Cyclization: Depending on conditions, cyclization reactions may occur to yield other heterocyclic compounds.

Research indicates that 2,4-dichloro-5,6,7,8-tetrahydroquinoline exhibits various biological activities. It has been studied for its potential role in treating hyperlipidemia and may possess anti-inflammatory properties. Additionally, compounds in the tetrahydroquinoline family have shown promise in neuroprotective applications and as potential agents against certain types of cancer .

The synthesis of 2,4-dichloro-5,6,7,8-tetrahydroquinoline typically involves:

  • Starting Materials: The process often begins with pyridine derivatives.
  • Reaction Conditions: A common method includes the reaction of 1,4-dichlorobutane with pyridine under controlled temperatures and inert atmospheres.
  • Yield: High yields (up to 95%) can be achieved through careful manipulation of reaction conditions such as temperature and solvent choice .

The applications of 2,4-dichloro-5,6,7,8-tetrahydroquinoline span various fields:

  • Pharmaceuticals: Investigated for use in drug formulations targeting metabolic disorders and inflammation.
  • Chemical Intermediates: Used as a building block in synthesizing other complex organic molecules.
  • Research: Employed in studies exploring the structure-activity relationship within quinoline derivatives.

Interaction studies have revealed that 2,4-dichloro-5,6,7,8-tetrahydroquinoline interacts with various biological targets. Its structure allows it to bind effectively to enzymes involved in lipid metabolism and potentially modulate pathways related to inflammation and cellular signaling . Further research is ongoing to elucidate its mechanisms of action fully.

Several compounds share structural similarities with 2,4-dichloro-5,6,7,8-tetrahydroquinoline. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
5,6,7,8-TetrahydroquinolineC9H11NNo chlorine substituents
2-Chloro-5,6,7,8-tetrahydroquinolineC9H10ClNSingle chlorine substituent
3-Nitro-5,6,7,8-tetrahydroquinolineC9H10N2O2Contains a nitro group
4-Chloro-5,6,7,8-tetrahydroquinolineC9H10ClNChlorine at the para position
N-Methyl-5,6,7,8-tetrahydroquinolineC10H13NMethyl group on nitrogen

The presence of two chlorine atoms at specific positions distinguishes 2,4-dichloro-5,6,7,8-tetrahydroquinoline from its analogs and may influence its reactivity and biological activity significantly.

XLogP3

3.7

Wikipedia

2,4-Dichloro-5,6,7,8-tetrahydroquinoline

Dates

Modify: 2023-08-16

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